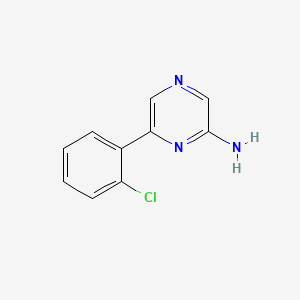

6-(2-Chlorophenyl)pyrazin-2-amine

Overview

Description

6-(2-Chlorophenyl)pyrazin-2-amine is a pyrazine derivative featuring a chlorophenyl substituent at the 6-position of the pyrazine ring and an amine group at the 2-position. The 2-chlorophenyl group introduces steric and electronic effects that influence molecular interactions with biological targets, such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with an appropriate amine. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is treated with 2-chloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of pyrazine N-oxides.

Reduction: Conversion to 2-amino-6-(2-chlorophenyl)pyrazine.

Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorophenyl)pyrazin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological processes and the development of new drugs.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and neurological disorders .

Comparison with Similar Compounds

The following analysis compares 6-(2-Chlorophenyl)pyrazin-2-amine with structurally or functionally related pyrazin-2-amine derivatives, focusing on substitutions, biological activity, and physicochemical properties.

Key Structural and Functional Insights

- Substitution Patterns: Chlorophenyl vs. Aminophenyl: APA’s 4-aminophenyl group enables hydrogen bonding with NAT2, while the 2-chlorophenyl in the target compound may favor halogen bonding or hydrophobic interactions . Chlorine Position: SHP099’s 2,3-dichlorophenyl group enhances SHP2 binding through dual halogen interactions, whereas a single 2-chlorophenyl may reduce potency but improve selectivity . Methoxy vs. Chloro: C-2’s 3-methoxyphenyl substituent contributes to its ultra-low IC50, suggesting electron-donating groups may enhance ICMT inhibition compared to electron-withdrawing chloro groups .

Biological Selectivity :

Research Implications and Gaps

- Targeted Therapies : The 2-chlorophenyl substitution may optimize kinase or phosphatase inhibition, as seen in SHP099, but requires validation .

- Metabolic Stability : Compared to APA, the chloro group may reduce metabolic deactivation, enhancing bioavailability.

- Unanswered Questions: No direct data on the target compound’s IC50, toxicity, or specific targets exist in the provided evidence. Future studies should prioritize structural-activity relationship (SAR) profiling.

Table 2: Physicochemical Properties

| Compound | Molecular Weight | H-Bond Donors | LogD (Predicted) |

|---|---|---|---|

| 6-(2-Chlorophenyl) | ~225.67 | 1 | ~2.5 |

| 6-Chloro-N-cyclohexyl | 225.72 | 0 | Not reported |

| 3-Chloro-5-methyl | 157.59 | 1 | Not reported |

Biological Activity

6-(2-Chlorophenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The compound, characterized by its unique pyrazine structure and chlorophenyl substitution, has been investigated for various pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN4, with a molecular weight of approximately 220.66 g/mol. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular proliferation or survival.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in signaling pathways related to cancer or infection.

- Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |

| 3-Bromo-2,4-dichloroquinoline | A549 (Lung Cancer) | 5.0 | Cell cycle arrest |

| SHS4121705 | L6 Myoblasts | 4.3 | Mitochondrial uncoupling |

Note: TBD = To Be Determined; further studies are needed for precise IC50 values for this compound.

Antimicrobial Activity

The antimicrobial potential of pyrazine derivatives has been well-documented. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | TBD |

| T-1106 | Yellow Fever Virus | 100 mg/kg/day |

Note: Further research is necessary to establish the MIC for this compound.

Case Studies

- Study on Anticancer Properties : A recent investigation into pyrazine derivatives demonstrated that modifications at the 6-position could enhance cytotoxicity against MCF-7 breast cancer cells. The study found that substituents like chlorophenyl significantly improved the compound's potency.

- Antimicrobial Efficacy : Another study focused on the antiviral properties of substituted pyrazines against the Yellow Fever Virus (YFV). While not directly involving this compound, it provided insights into how structural modifications can lead to increased efficacy against viral pathogens.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the introduction of electron-withdrawing groups such as chlorine enhances biological activity by increasing the compound's reactivity with biological targets. Variations in substituents at different positions on the pyrazine ring can lead to significant changes in potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-chlorophenyl)pyrazin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted acetonitriles and pyrazine precursors. For example:

- Step 1 : Use 2-(2-chlorophenyl)acetonitrile as a starting material.

- Step 2 : React with pyrazine derivatives under anhydrous conditions (e.g., THF or DMF) at controlled temperatures (60–80°C) to form the pyrazin-2-amine core .

- Optimization : Reaction yields (7–24%) depend on substituent steric effects and electron-withdrawing groups. Purification via reverse-phase HPLC (RP-HPLC) with acetonitrile/water gradients ensures high purity .

- Key Data :

| Starting Material | Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)acetonitrile | THF | 80 | 24 | RP-HPLC |

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions. For example, aromatic protons appear as multiplets at δ 7.2–8.1 ppm, and pyrazine carbons resonate at δ 145–155 ppm .

- X-ray Crystallography : SHELX software refines crystal structures. A typical monoclinic system (space group ) with unit cell parameters Å, Å, Å confirms planar pyrazine geometry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the exact mass (e.g., 351.057997 Da for CHClNOS) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy are addressed by constraining isotropic displacement () or using twin refinement for twinned crystals .

- Validation : Cross-check with PLATON or Mercury for symmetry errors. For example, hydrogen bonding networks (e.g., N–H···Cl interactions at 2.89 Å) must align with electron density maps .

Q. How are structure-activity relationship (SAR) studies designed for pyrazin-2-amine analogs targeting enzymes like SHP2?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., 2,3-dichlorophenyl in SHP099) to enhance binding to allosteric pockets. X-ray crystallography (PDB: 5EHS) reveals interactions with Tyr62 and Gln510 residues .

- Activity Assays : Measure IC values using phosphatase assays (e.g., para-nitrophenyl phosphate hydrolysis). For SHP099, IC = 71 nM with >100-fold selectivity over PTP1B .

- Key Data :

| Compound | Substituent | IC (nM) | Selectivity (vs. PTP1B) |

|---|---|---|---|

| SHP099 | 2,3-dichlorophenyl | 71 | >100x |

Properties

IUPAC Name |

6-(2-chlorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDYPTSIYZBGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734912 | |

| Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224741-03-0 | |

| Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.